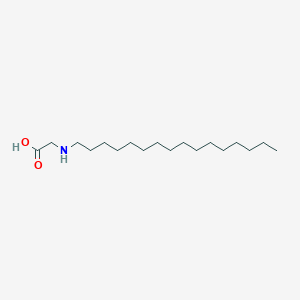
N-hexadecylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hexadecylglycine is a chemical compound with the molecular formula C18H37NO2. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a hexadecyl (C16H33) group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-hexadecylglycine can be synthesized through the reaction of hexadecylamine with glycine. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction can be catalyzed by acids or bases to enhance the yield.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high purity and yield. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
N-hexadecylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly used in substitution reactions.
Major Products
Oxidation: Produces hexadecanoic acid and other carboxylic acids.
Reduction: Produces hexadecylamine.
Substitution: Produces various substituted glycine derivatives.
Aplicaciones Científicas De Investigación
N-hexadecylglycine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Used in the formulation of detergents, emulsifiers, and other cleaning agents.
Mecanismo De Acción
The mechanism of action of N-hexadecylglycine involves its ability to interact with lipid membranes due to its amphiphilic nature. The hexadecyl group interacts with the hydrophobic tails of lipid molecules, while the glycine moiety interacts with the hydrophilic head groups. This interaction can alter the properties of lipid membranes, affecting processes such as membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
N-tetradecylglycine: Similar structure but with a shorter alkyl chain (C14H29).
N-octadecylglycine: Similar structure but with a longer alkyl chain (C18H37).
N-dodecylglycine: Similar structure but with an even shorter alkyl chain (C12H25).
Uniqueness
N-hexadecylglycine is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic interactions. This balance makes it particularly effective as a surfactant and in applications requiring membrane interaction.
Propiedades
Número CAS |
18749-74-1 |
|---|---|
Fórmula molecular |
C18H37NO2 |
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
2-(hexadecylamino)acetic acid |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18(20)21/h19H,2-17H2,1H3,(H,20,21) |
Clave InChI |
OCFPTDAAFAXKRD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCNCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


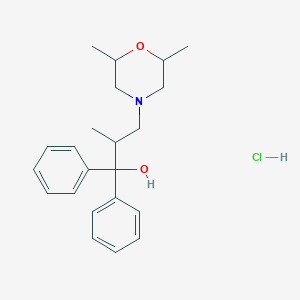
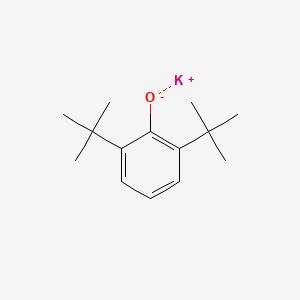
![12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine](/img/structure/B14702907.png)
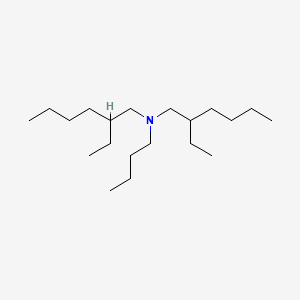

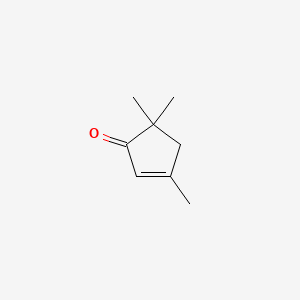
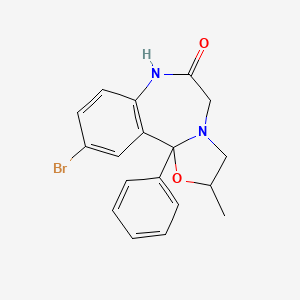


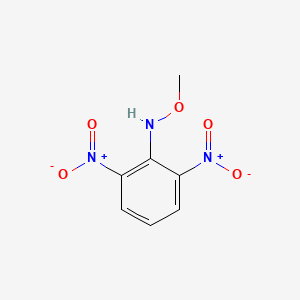
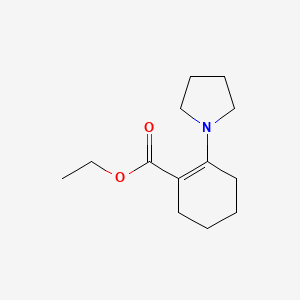
![N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide](/img/structure/B14702948.png)


